
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one is a chemical compound that belongs to the class of phosphoranes. This compound is characterized by the presence of a phosphanylidene group attached to a nonan-2-one backbone. It is known for its reactivity and versatility in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one can be synthesized through various methods. One common approach involves the reaction of tributylphosphine with a suitable carbonyl compound under controlled conditions. The reaction typically requires a base to facilitate the formation of the phosphanylidene group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process often includes steps for purification and quality control to ensure the consistency and reliability of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to yield phosphines.
Substitution: The phosphanylidene group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from the reactions of this compound include phosphine oxides, phosphines, and various substituted derivatives. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of complex molecules and as a catalyst in various reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and the development of new biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(tributyl-lambda~5~-phosphanylidene)nonan-2-one involves its ability to form stable carbon-phosphorus bonds. The phosphanylidene group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one can be compared with other similar compounds, such as:
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one: This compound also contains a phosphanylidene group but has a different carbon backbone, leading to variations in reactivity and applications.
1-(Triphenyl-lambda~5~-phosphanylidene)-pentan-2-one: Similar in structure but with different substituents, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of the phosphanylidene group with the nonan-2-one backbone, providing distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
54555-85-0 |
|---|---|
Formule moléculaire |
C21H43OP |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1-(tributyl-λ5-phosphanylidene)nonan-2-one |
InChI |
InChI=1S/C21H43OP/c1-5-9-13-14-15-16-21(22)20-23(17-10-6-2,18-11-7-3)19-12-8-4/h20H,5-19H2,1-4H3 |
Clé InChI |
GQISIJIFVKYBEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C=P(CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


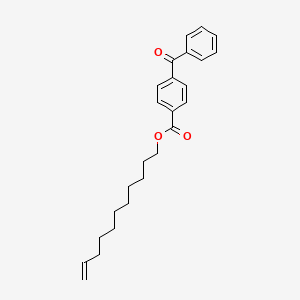

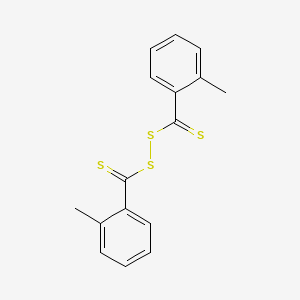
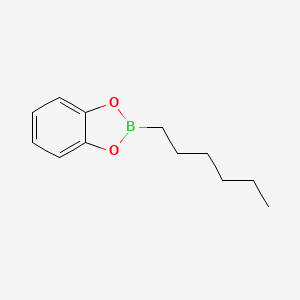
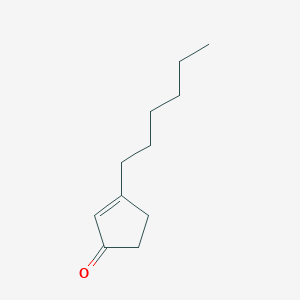
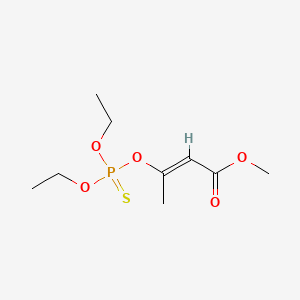
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
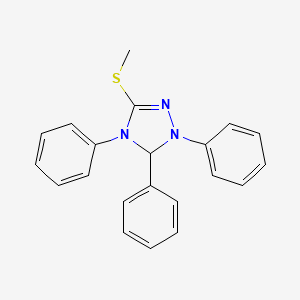
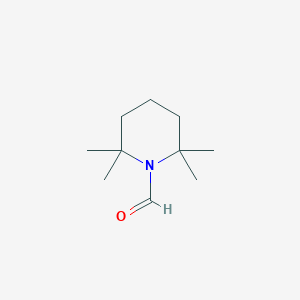
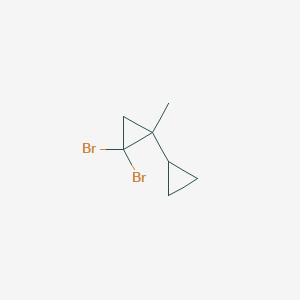


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
